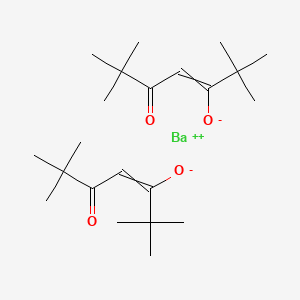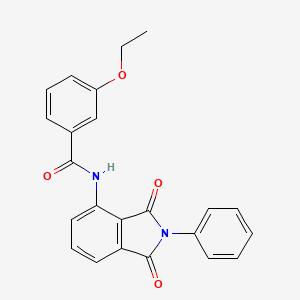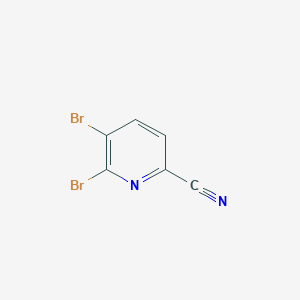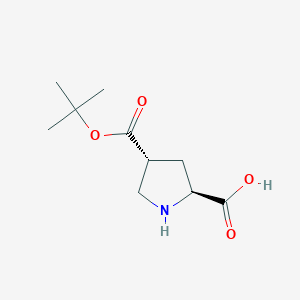![molecular formula C15H15N5O2 B12451225 2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B12451225.png)
2-[(4,6,8-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one is a heterocyclic compound that features a pyrimidine ring substituted with a hydroxy group and an amino group linked to a trimethylquinazoline moiety. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one typically involves the following steps:
Formation of the Quinazoline Moiety: The trimethylquinazoline moiety can be synthesized through the cyclization of appropriate precursors, such as 2-amino-4,6,8-trimethylbenzoic acid with formamide under acidic conditions.
Coupling Reaction: The quinazoline derivative is then coupled with a suitable pyrimidine precursor, such as 2-chloro-4-hydroxy-6-methylpyrimidine, in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Hydrolysis and Purification: The resulting product is hydrolyzed under acidic or basic conditions to yield the final compound, which is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
相似化合物的比较
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar hydroxy and heterocyclic structure but differ in the ring system and substitution pattern.
Pyrimidine Derivatives: Compounds like 2-amino-4-hydroxy-6-methylpyrimidine share the pyrimidine core but have different substituents.
Uniqueness
6-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-3H-pyrimidin-4-one is unique due to its specific combination of a hydroxy group, an amino group linked to a trimethylquinazoline moiety, and a pyrimidine ring. This unique structure contributes to its distinct chemical properties and potential biological activities.
属性
分子式 |
C15H15N5O2 |
|---|---|
分子量 |
297.31 g/mol |
IUPAC 名称 |
4-hydroxy-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H15N5O2/c1-7-4-8(2)13-10(5-7)9(3)16-14(19-13)20-15-17-11(21)6-12(22)18-15/h4-6H,1-3H3,(H3,16,17,18,19,20,21,22) |
InChI 键 |
KOOSSHUQVBYWBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=CC(=O)N3)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[2-(Benzyloxy)phenyl]methyl}hydrazine](/img/structure/B12451147.png)

![3,4-dichloro-N-{[6-chloro-2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B12451152.png)
![3-Azabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B12451161.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N-(3,4-dichlorophenyl)-N~2~-methylglycinamide](/img/structure/B12451162.png)

![1-[(E)-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B12451174.png)


![8-methyl-5,5a,7,8-tetrahydro-4H-[1,2,5]oxadiazolo[3,4-e]indole-6,8a-diol](/img/structure/B12451205.png)
![N-{[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamothioyl}-3-fluorobenzamide](/img/structure/B12451213.png)

![methyl 4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}benzoate](/img/structure/B12451224.png)

